Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)-
CAS No.: 824959-87-7
Cat. No.: VC0136119
Molecular Formula: C25H25NO
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 824959-87-7 |
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Molecular Formula | C25H25NO |
Molecular Weight | 355.5 g/mol |
IUPAC Name | (1-propylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone |
Standard InChI | InChI=1S/C25H25NO/c1-3-9-18-14-15-22(20-11-6-5-10-19(18)20)25(27)23-17-26(16-4-2)24-13-8-7-12-21(23)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3 |
Standard InChI Key | BMOMWXXAVVSIRU-UHFFFAOYSA-N |
SMILES | CCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCC |
Canonical SMILES | CCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCC |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Identity and Structural Characteristics
Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)-, identified by the CAS registry number 824959-87-7, is a synthetic organic molecule with a molecular formula of C25H25NO and a molecular weight of 355.47 g/mol . The structure comprises several key components that contribute to its unique pharmacological profile. Specifically, the compound features an indole core substituted with a propyl group at the nitrogen position (N1), a naphthalene ring with a propyl substitution at the 4-position, and a methanone (ketone) functional group connecting these two aromatic systems .
The structural complexity of this compound is evident in its extensive conjugated aromatic system, which includes both the indole and naphthalene moieties. This arrangement creates a highly planar molecule with significant π-electron density, contributing to its ability to engage in various molecular interactions, particularly with cannabinoid receptors. The propyl substituents on both aromatic systems introduce additional hydrophobicity, enhancing membrane permeability and potentially influencing receptor binding dynamics .
Chemical Data and Properties
The following table presents the comprehensive chemical data for Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)-:
Property | Value |
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Chemical Name | Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)- |
CAS Number | 824959-87-7 |
Molecular Formula | C25H25NO |
Molecular Weight | 355.47 g/mol |
Synonyms | JWH-180; JWH 180; (1-propylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone |
Physical Appearance | Solid powder |
Solubility | Limited water solubility; soluble in organic solvents |
This compound shares structural similarities with other synthetic cannabinoids, particularly those in the JWH series, though it possesses distinctive propyl substituents that differentiate it from closely related compounds such as JWH-018 .
Pharmacological Profile and Receptor Interactions
Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)- is classified as a potent synthetic cannabinoid receptor agonist that exhibits high selectivity and affinity for both CB1 and CB2 cannabinoid receptors . This pharmacological profile positions it within the broader category of synthetic cannabinoids designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Receptor Binding and Activity
The compound's interaction with cannabinoid receptors is characterized by its ability to function as a full agonist, potentially producing more pronounced effects than partial agonists like THC. While specific binding affinity data for Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)- is limited in the available literature, structurally related compounds in the JWH series typically exhibit nanomolar affinities for cannabinoid receptors .
For instance, the closely related compound JWH-018 demonstrates binding affinities of 9.00 ± 5.00 nM at CB1 receptors and 2.94 ± 2.65 nM at CB2 receptors, with EC50 values of 102 nM and 133 nM for human CB1 and CB2 receptors, respectively . The presence of propyl substituents in Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)- likely influences its receptor binding profile, potentially altering its affinity and selectivity compared to other naphthoylindole derivatives.
Structure-Activity Relationships
Studies on structure-activity relationships among synthetic cannabinoids provide valuable insights into how structural modifications impact receptor binding and activation. Research has demonstrated that substituents on both the indole and naphthalene rings significantly influence cannabinoid receptor affinity and selectivity .
The position and nature of substituents on the naphthalene ring have been shown to modify the binding profile of naphthoylindole compounds. Specifically, alkyl substitutions at the 4-position of the naphthalene ring, as seen in Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)-, can enhance CB1 receptor affinity . Similarly, the length and composition of the N-alkyl chain on the indole nitrogen position significantly impact receptor binding, with propyl substitutions generally conferring favorable binding properties.
A comparison with structurally related compounds reveals distinct patterns in receptor binding:
Compound | CB1 Affinity | CB2 Affinity | Structural Distinction from JWH-180 |
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JWH-018 | 9.00 ± 5.00 nM | 2.94 ± 2.65 nM | Pentyl instead of propyl on indole; no substitution on naphthalene |
JWH-073 | Higher nanomolar range | Higher nanomolar range | Butyl instead of propyl on indole; no substitution on naphthalene |
JWH-182 | 0.65 nM | 1.2 nM | Pentyl instead of propyl on indole; propyl on naphthalene remains |
This comparative analysis highlights how subtle structural modifications significantly impact receptor binding profiles, underlining the importance of specific substituents in determining the pharmacological properties of these compounds .
Analytical Detection and Identification
The detection and identification of Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)- in various matrices present significant analytical challenges due to the compound's structural complexity and the potential presence of metabolites. Various analytical techniques have been employed for the detection of synthetic cannabinoids, including:
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
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High-Performance Liquid Chromatography (HPLC)
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Nuclear Magnetic Resonance (NMR) spectroscopy
Research on the metabolic fate of structurally related compounds, such as JWH-018, has revealed the formation of multiple hydroxylated metabolites, with metabolism occurring primarily on the indole ring and alkyl side chains . These metabolites can be extensively conjugated with glucuronide, complicating detection strategies.
Metabolic studies of JWH-018 in Wistar rats demonstrated that the parent compound and its N-dealkylated metabolite were detected only in small amounts, with hydroxylated N-dealkylated metabolites comprising the primary signal . Human metabolism showed similar patterns, though most metabolism took place on the indole ring and alkyl side chain, with the hydroxylated metabolites extensively conjugated with glucuronide .
Research Applications and Future Directions
Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)- has significant research applications in the study of cannabinoid receptor pharmacology and the development of potential therapeutic agents. The compound's well-defined structure and pharmacological profile make it valuable for investigating structure-activity relationships and the molecular basis of cannabinoid receptor activation.
Current research on synthetic cannabinoids is focused on several key areas that may inform future studies on Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)-:
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Elucidation of binding modes through crystallographic studies of cannabinoid receptors
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Investigation of signaling pathways activated by different synthetic cannabinoids
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Development of compounds with improved therapeutic profiles and reduced adverse effects
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Exploration of potential applications in pain management, particularly for neuropathic pain
Recent advances in the crystallographic structure determination of the CB1 receptor have provided valuable insights into ligand binding modes . These studies have revealed that cannabinoid ligands engage with a binding pocket formed by multiple transmembrane helices, with specific interactions determining receptor activation profiles.
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